Evidence 1: Molecular Weight Advantage for Scaffold Hopping and Lead Optimization
When compared to the 3-phenyl analog (3-phenylisoxazole-4,5-diamine), the target compound exhibits a significantly lower molecular weight (113.12 g/mol vs. 175.19 g/mol) . This reduced mass is critical for maintaining compliance with Lipinski's Rule of Five during hit-to-lead optimization, making it a preferred starting point for developing drug-like molecules with improved oral bioavailability [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 113.12 g/mol |
| Comparator Or Baseline | 3-Phenylisoxazole-4,5-diamine: 175.19 g/mol |
| Quantified Difference | 35.5% lower molecular weight |
| Conditions | Calculated based on molecular formula C4H7N3O vs. C9H9N3O |
Why This Matters
This directly impacts the physicochemical property space and the likelihood of achieving favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles in early-stage drug discovery programs.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
